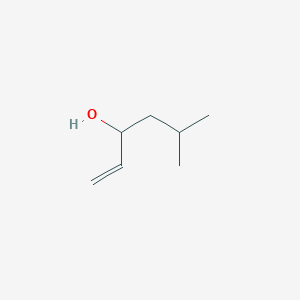

5-Methyl-1-hexen-3-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylhex-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAKXXGZWJWZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 5 Methyl 1 Hexen 3 Ol

Established Synthetic Routes to the Core Structure

The construction of the 5-methyl-1-hexen-3-ol backbone is achievable through several reliable synthetic routes, including carbon-carbon bond formation and functional group transformations.

Carbon-Carbon Bond Formation Strategies

Key to the synthesis of this compound is the strategic formation of carbon-carbon bonds to assemble the seven-carbon chain with the desired branching and functionality.

While specific examples of coupling reactions directly yielding this compound are not extensively detailed in the provided search results, the general principles of cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. These reactions, often catalyzed by transition metals like palladium, are versatile for connecting different organic fragments. For a molecule like this compound, a plausible retrosynthetic analysis would involve disconnecting the structure to identify suitable starting materials that could be joined via a coupling reaction.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. wikipedia.org While not a direct route to this compound, it is highly relevant for synthesizing its precursor, 5-methyl-1-hexen-3-one. nih.gov This α,β-unsaturated ketone can then be selectively reduced to the target allylic alcohol.

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound. youtube.com To synthesize 5-methyl-1-hexen-3-one, one could envision a reaction between an appropriate phosphorus ylide and isobutyraldehyde. The resulting α,β-unsaturated ketone serves as a key intermediate. chemicalforums.com The reaction's utility lies in its reliability for forming carbon-carbon double bonds with good control over the position of the double bond. jst.go.jp

| Reactant 1 | Reactant 2 | Product | Subsequent Step |

|---|---|---|---|

| Phosphorus Ylide (e.g., derived from acetylmethyltriphenylphosphonium bromide) | Isobutyraldehyde | 5-Methyl-1-hexen-3-one | Reduction to this compound |

Grignard reactions are a classic and highly effective method for forming carbon-carbon bonds and synthesizing alcohols. purdue.edu The synthesis of this compound can be readily achieved by the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with isovaleraldehyde (B47997). chemicalbook.com

In this approach, the nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of isovaleraldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. This method is direct and efficient for constructing the desired allylic alcohol framework. Another viable Grignard-based route involves the reaction of isobutylmagnesium bromide with acrolein. vedantu.comthermofishersci.in Here, the isobutyl Grignard reagent adds to the carbonyl group of the α,β-unsaturated aldehyde, acrolein.

| Grignard Reagent | Carbonyl Compound | Product |

|---|---|---|

| Vinylmagnesium bromide | Isovaleraldehyde | This compound |

| Isobutylmagnesium bromide | Acrolein | This compound |

Functional Group Transformations

The synthesis of allylic alcohols like this compound can also be accomplished by modifying the functional groups of a pre-existing carbon skeleton.

A common and effective strategy for the synthesis of allylic alcohols is the selective reduction of α,β-unsaturated ketones. rsc.org In the context of this compound, the corresponding enone, 5-methyl-1-hexen-3-one, can be selectively reduced. guidechem.comchemspider.com

The Luche reduction is a particularly well-suited method for this transformation. wikipedia.orgtheeurekamoments.com This reaction employs sodium borohydride (B1222165) in the presence of a lanthanide chloride, typically cerium(III) chloride, in a protic solvent like methanol. acgpubs.org The Luche reagent selectively reduces the carbonyl group of the enone (a 1,2-reduction) to the allylic alcohol, without affecting the carbon-carbon double bond. wikipedia.org This chemoselectivity is a key advantage, preventing the formation of the saturated ketone or alcohol. theeurekamoments.com The selectivity is attributed to the Hard-Soft Acid-Base (HSAB) principle, where the "hard" cerium-activated carbonyl is preferentially attacked by the borohydride. theeurekamoments.com

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 5-Methyl-1-hexen-3-one | NaBH₄, CeCl₃ | Luche Reduction (1,2-reduction) | This compound |

Hydrolysis and Esterification Interconversions

The hydroxyl group of this compound allows for standard interconversions with esters.

Esterification: The alcohol can be converted to its corresponding ester through reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). For instance, a Steglich esterification, which uses a carbodiimide (B86325) coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), can be employed to form an ester from a similar homoallylic alcohol acs.org. This process is valuable for creating derivatives or for use as a protective group strategy in multi-step syntheses.

Hydrolysis: Conversely, an ester of this compound can be hydrolyzed back to the parent alcohol. This reaction is typically catalyzed by an acid or a base. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process. These interconversions are fundamental for the purification or derivatization of the target molecule.

Enantioselective Synthesis of this compound Stereoisomers

Producing specific stereoisomers (enantiomers) of this compound is crucial for applications where chirality is important, such as in the synthesis of natural products or pharmaceuticals. This is achieved through asymmetric synthesis, which employs chiral catalysts, auxiliaries, or precursors to control the stereochemical outcome of the reaction.

Asymmetric Catalytic Approaches

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A relevant example is the catalytic asymmetric carbonyl-ene reaction, which can be used to form chiral homoallylic alcohols.

In a study on the cyclization of 5-methylhex-5-enal (B6153755) to form a cyclic homoallylic alcohol, various chiral Brønsted acid catalysts were evaluated to optimize both the yield and the enantiomeric ratio (e.r.). acs.org The use of a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst was shown to be highly effective. acs.orgacs.org The reaction conditions were systematically varied, demonstrating the sensitivity of the stereochemical outcome to the catalyst structure and temperature.

Table 1: Optimization of Asymmetric Carbonyl-Ene Cyclization

Data from the evaluation of different chiral IDPi catalysts for the cyclization of 5-methylhex-5-enal, a precursor to a related homoallylic alcohol structure.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | exo:endo ratio | e.r. (exo) |

|---|---|---|---|---|---|---|

| 1 | IDPi 3a | DCM | 0 | 85 | 87:13 | 58:42 |

| 2 | IDPi 4a | DCM | 0 | 64 | 74:26 | 86.5:13.5 |

| 3 | IDPi 5a | DCM | 0 | 78 | 86:14 | 89:11 |

| 4 | IDPi 7b | CHCl₃ | 0 | 65 | 92:8 | 96:4 |

| 5 | IDPi 7b | CHCl₃ | -20 | 70 | 96:4 | 98:2 |

Source: Adapted from ACS Publications, 2025. acs.org

These results illustrate how tuning the catalyst and lowering the reaction temperature can significantly improve both regioselectivity (exo vs. endo) and enantioselectivity acs.org.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse wikipedia.org.

For the synthesis of a specific enantiomer of this compound, one could employ an approach using an Evans oxazolidinone or pseudoephedrine amide as a chiral auxiliary. The general process would be:

Attach the chiral auxiliary to isovaleric acid to form a chiral amide.

Deprotonate the α-carbon to form a stereochemically defined enolate.

React the enolate with an allylating agent. The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.

Remove the chiral auxiliary to release the enantiomerically enriched carboxylic acid precursor, which can then be reduced to the target alcohol, this compound.

This strategy allows for the creation of new stereocenters with a high degree of control, dictated by the known stereochemistry of the auxiliary wikipedia.org.

Derivatization from Chiral Precursors (e.g., (S)-5-methylhex-1-en-3-yl intermediates)

Another powerful strategy is to start with a molecule that already contains the desired stereochemistry, known as a chiral precursor. This "chiral pool" synthesis leverages the abundance of enantiopure natural products.

A documented synthesis of a derivative, (3S)-1-benzyloxy-5-methylhex-5-en-3-ol, provides a clear example of this approach. The synthesis starts with the chiral precursor (S)-(2-phenylmethoxyethyl)oxirane. This epoxide is opened by an organocuprate reagent generated from isopropenylmagnesium bromide and copper(I) iodide. This reaction proceeds with high stereospecificity, yielding the target compound in high yield.

Table 2: Synthesis of a Chiral Precursor Derivative

Reaction pathways to synthesize (3S)-1-benzyloxy-5-methylhex-5-en-3-ol from a chiral epoxide.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (S)-(2-phenylmethoxyethyl)oxirane | isopropenylmagnesium bromide, copper(I) iodide | Tetrahydrofuran | - | (3S)-1-benzyloxy-5-methylhex-5-en-3-ol | 94.0% |

| (S)-(2-phenylmethoxyethyl)oxirane | isopropyl bromide, magnesium, copper(I) iodide | Tetrahydrofuran | 1) -30°C, 10 min; 2) -30°C, 1 h | (3S)-1-benzyloxy-5-methylhex-5-en-3-ol | 97.0% |

Source: Adapted from LookChem. lookchem.com

Reaction Optimization and Process Intensification in this compound Synthesis

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and waste. As seen in the asymmetric catalysis example (Table 1), factors such as catalyst loading, solvent, and temperature are critical variables acs.org. For a standard Grignard synthesis, optimization would focus on controlling the rate of addition of the Grignard reagent to isovaleraldehyde at low temperatures to prevent side reactions.

Mechanistic Studies of Reaction Kinetics

Understanding the reaction mechanism and kinetics is fundamental to optimization. A kinetic study of the related asymmetric (ene-endo)-carbonyl-ene cyclization was performed using 1H NMR analysis to monitor the consumption of the starting material, 5-methylhex-5-enal acs.orgacs.org.

The key findings from this study were:

Reaction Order: The consumption of the substrate showed a characteristic first-order exponential decay, indicating that only one substrate molecule is involved in the rate-limiting step of the reaction acs.orgacs.org.

Kinetic Isotope Effect (KIE): An intermolecular competition experiment between 5-methylhex-5-enal and its deuterated analogue was conducted to determine the deuterium (B1214612) KIE. A secondary inverse KIE of 0.77 ± 0.02 was observed acs.orgacs.org. This value suggests that the C-C bond formation step is, at least in part, rate-limiting acs.org.

These mechanistic insights are invaluable for rationally designing more efficient catalytic systems and for scaling up the synthesis of chiral homoallylic alcohols like this compound.

Investigation of Solvent Effects on Yield and Selectivity

Detailed Research Findings:

Recent studies have explored more environmentally benign alternatives to traditional ethereal solvents. Cyclopentyl methyl ether (CPME) has been investigated as a reaction solvent for Grignard reactions. Research has shown that various Grignard reagents can be successfully prepared and utilized in CPME, which can also be efficiently recycled. While specific data for the synthesis of this compound in CPME is not extensively documented, the general findings suggest it could be a viable alternative to THF, potentially impacting reaction yield and work-up procedures d-nb.info. The stability of Grignard reagents in CPME, with some solutions being stable for several months, presents an advantage for storage and handling d-nb.info.

The polarity and coordinating ability of the solvent can affect the aggregation state of the Grignard reagent, which in turn can influence its reactivity and the stereoselectivity of the addition to the aldehyde. While comprehensive studies detailing a range of solvents specifically for the synthesis of this compound are limited, the general principles of Grignard chemistry suggest that solvent choice is a key parameter to optimize for yield and selectivity.

| Solvent | Typical Observations in Grignard Reactions | Potential Impact on this compound Synthesis |

|---|---|---|

| Tetrahydrofuran (THF) | Standard solvent, good stabilization of the Grignard reagent. orgsyn.orgorgsyn.org | Facilitates the reaction, generally leading to good yields. |

| Diethyl Ether (Et₂O) | Commonly used, though more volatile and flammable than THF. | Effective, but may require more stringent temperature control. |

| Cyclopentyl Methyl Ether (CPME) | Greener alternative, stable reagent solutions, efficient recycling. d-nb.info | Potentially improved process safety and sustainability with comparable or slightly varied yields. |

Influence of Temperature and Pressure Parameters

Temperature is a critical parameter in the synthesis of this compound via the Grignard reaction. It directly affects the rate of reaction, the stability of the Grignard reagent, and the prevalence of side reactions. Pressure is generally maintained at atmospheric conditions for this type of reaction and is not typically varied as a primary parameter for optimization.

Detailed Research Findings:

The formation of the vinylmagnesium bromide reagent is an exothermic process and often requires careful temperature control to maintain a moderate reflux orgsyn.orgorgsyn.org. During the addition of the Grignard reagent to isovaleraldehyde, the temperature is typically controlled to prevent side reactions, such as enolization of the aldehyde or condensation reactions.

| Temperature Range | General Effect on Grignard Reactions | Anticipated Outcome for this compound Synthesis |

|---|---|---|

| Low Temperature (e.g., -78°C to 0°C) | Increased stability of the Grignard reagent, reduced rate of side reactions. cmu.edu | Potentially higher selectivity and yield, especially during the initial addition phase. |

| Room Temperature | Commonly used for the reaction to proceed to completion after initial cooling. | A good balance between reaction rate and selectivity is often achieved. |

| Reflux Conditions | Increased reaction rate, but also a higher potential for side reactions and decomposition. | Likely to result in lower yields of the desired product due to the formation of byproducts. |

Catalyst Design and Performance Evaluation in Synthetic Protocols

To achieve enantioselectivity in the synthesis of this compound, chiral catalysts can be employed to control the facial selectivity of the addition of the vinyl Grignard reagent to isovaleraldehyde. This results in the formation of one enantiomer of the alcohol in excess.

Detailed Research Findings:

The catalytic asymmetric addition of organometallic reagents to aldehydes is a well-established field. For Grignard reagents, which are highly reactive, a common strategy involves the use of a chiral ligand that coordinates to a metal center, creating a chiral environment around the reacting species.

One approach involves the deactivation of the highly reactive Grignard reagent, followed by a catalytic enantioselective addition. For instance, highly reactive alkylmagnesium bromide reagents have been effectively deactivated using bis[2-(N,N-dimethylamino)ethyl] ether. These chelated Grignard reagents were then used in a highly enantioselective addition to aldehydes catalyzed by a complex of commercially available (S)-BINOL and Ti(Oi-Pr)₄ under mild conditions. This method has been shown to achieve high enantiomeric excess (ee) for various aldehydes organic-chemistry.orgnih.gov. While this specific system has not been reported for the synthesis of this compound, it represents a viable strategy for achieving an enantioselective synthesis.

Another class of powerful catalysts for asymmetric reactions is chiral Brønsted acids. In a study on the catalytic asymmetric (ene-endo)-carbonyl-ene type cyclization of 5-methylhex-5-enal, a variety of imidodiphosphorimidate (IDPi) catalysts were evaluated. These catalysts, which are highly acidic and possess a confined chiral pocket, demonstrated excellent performance in terms of yield and enantioselectivity. The study systematically optimized reaction conditions, including the catalyst structure, solvent, and temperature. For example, the use of an IDPi catalyst with 2-pyrene substituents on the BINOL backbone in chloroform (B151607) at -20 °C resulted in a 70% yield and a 98:2 enantiomeric ratio (e.r.) for the cyclized product acs.orgacs.org. Although this is an intramolecular reaction of a different substrate, the data provides valuable insights into how catalyst design and reaction parameters can be fine-tuned to achieve high levels of stereocontrol in reactions forming chiral alcohols.

The performance of these catalytic systems is highly dependent on the precise structure of the catalyst, the nature of the substrate, and the reaction conditions. The data below, from a closely related asymmetric cyclization, illustrates the typical parameters that are evaluated.

| Catalyst (IDPi) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| IDPi with Naphthalen-1-yl groups | DCM | 0 | 6 | 63 | 91.5:8.5 |

| IDPi with 2-Pyrene groups | DCM | 0 | 6 | 63 | 94:6 |

| IDPi with extended perfluoroalkyl sulfonyl chain | DCM | 0 | 6 | 55 | 95:5 |

| IDPi with extended perfluoroalkyl sulfonyl chain | PhMe | 0 | 6 | 49 | 94:6 |

| IDPi with extended perfluoroalkyl sulfonyl chain | CHCl₃ | 0 | 6 | 65 | 96:4 |

| IDPi with extended perfluoroalkyl sulfonyl chain | CHCl₃ | -20 | 16 | 70 | 98:2 |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 1 Hexen 3 Ol

Reactions Involving the Alkene Moiety

The reactivity of 5-Methyl-1-hexen-3-ol is significantly influenced by the presence of its two primary functional groups: the alkene (C=C) double bond and the hydroxyl (-OH) group. The alkene moiety, in particular, is susceptible to a variety of transformations, including addition reactions and cycloadditions, which are fundamental in synthetic organic chemistry.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a crucial class of reactions for the selective saturation of unsaturated bonds. In the case of this compound, the process can theoretically lead to the saturation of the olefinic bond to produce 5-methyl-3-hexanol, or reduction of the hydroxyl group, though the former is the more common transformation under typical hydrogenation conditions.

The chemoselective hydrogenation of compounds containing both a double bond and a carbonyl or hydroxyl group is a challenging but important task in organic synthesis. For nonconjugated unsaturated ketones and alcohols, the selectivity of the reaction—whether the C=C bond or the C=O/C-OH group is reduced—is highly dependent on the catalyst used and the structure of the substrate. oup.comresearchgate.net

Research on various nonconjugated enones shows that the hydrogenation of mono- and dialkylated olefinic ketones typically proceeds with a preferential saturation of the olefinic bond, irrespective of the group-VIII metal catalyst employed (e.g., ruthenium, rhodium, platinum, palladium). oup.com Conversely, for some trialkylated olefinic ketones, certain catalysts like cobalt have demonstrated high selectivity for reducing the carbonyl group while leaving the C=C bond intact. oup.comlookchem.com Osmium has also shown high selectivity for carbonyl bond reduction in trialkylated olefinic ketones. lookchem.com Given that this compound contains a disubstituted terminal alkene, the general trend suggests that hydrogenation would favor the saturation of the C=C bond to yield 5-methyl-3-hexanol.

The choice of catalyst can be tuned to achieve the desired outcome. For instance, studies on similar allylic alcohols have shown that specific catalyst systems can direct the reaction towards the selective hydrogenation of the double bond. A supramolecular strategy employing an encapsulated rhodium catalyst has been shown to selectively hydrogenate sterically accessible alkenes, even in the presence of more reactive functional groups like alkynes, by overcoming the native selectivity of the catalyst. nih.govescholarship.org

Table 1: Catalyst-Dependent Chemoselectivity in the Hydrogenation of Nonconjugated Enones This table summarizes findings for various nonconjugated enones, providing insights into the likely behavior of the structurally related this compound.

| Catalyst | Substrate Type | Predominant Product | Selectivity Profile | Reference |

| Palladium | Mono- & Dialkylated Olefinic Ketones | Saturated Ketone | Preferential saturation of C=C bond | oup.com |

| Platinum | Mono- & Dialkylated Olefinic Ketones | Saturated Ketone | Preferential saturation of C=C bond | oup.com |

| Rhodium | Mono- & Dialkylated Olefinic Ketones | Saturated Ketone | Preferential saturation of C=C bond | oup.com |

| Cobalt | Trialkylated Olefinic Ketones | Unsaturated Alcohol | High selectivity for C=O reduction | oup.comlookchem.com |

| Osmium | Trialkylated Olefinic Ketones | Unsaturated Alcohol | Highest selectivity for C=O reduction | lookchem.com |

Palladium-based catalysts are among the most widely used for hydrogenation reactions due to their high intrinsic activity. nih.govacs.org The catalytic performance of palladium stems from its unique electronic structure, specifically an unfilled d-electron orbital, which allows it to readily adsorb and activate both hydrogen and unsaturated substrates on its surface. nih.govacs.org This facilitates the addition of hydrogen atoms across the double bond.

For selective hydrogenation, the performance of palladium catalysts can be precisely controlled. Key factors include:

Particle Size and Morphology : The activity and selectivity of Pd-based nanocatalysts are sensitive to their size and shape. nih.gov

Composition : Alloying palladium with other metals (e.g., Ag, Sn, Au) can significantly alter its catalytic properties. nih.govresearchgate.net For example, in the hydrogenation of hexa-1,5-diene, the addition of tin to a palladium catalyst improves the fractional selectivity toward the formation of 1-hexene (B165129) by diluting the palladium atoms and modifying their electronic properties. researchgate.net

Support and Ligands : The material supporting the palladium nanoparticles (e.g., alumina, carbon, titania) and the presence of surface-adsorbed ligands can modify the catalyst's interaction with the substrate, thereby enhancing selectivity. nih.govpolimi.it The Lindlar catalyst (Pd-Pb/CaCO₃), a classic example, uses lead as a "poison" to deactivate the most active sites on the palladium surface, preventing over-hydrogenation of alkynes to alkanes and showing excellent selectivity for the formation of alkenes. polimi.it

In the context of this compound, a standard palladium catalyst like Pd/C would be expected to efficiently catalyze the hydrogenation of the C=C bond. nih.gov By modifying the palladium catalyst, for instance by using specific ligands or creating bimetallic nanoparticles, the selectivity and activity of the reaction could be further optimized to ensure high yields of the desired saturated alcohol, 5-methyl-3-hexanol, while minimizing side reactions. nih.govpolimi.it

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. These reactions involve the interaction of π-electron systems between two reacting species. The alkene moiety in this compound can potentially act as the [π2] component (the dienophile) in such reactions.

The Hetero-Diels-Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.org This reaction is a versatile method for synthesizing heterocyclic compounds like dihydropyrans. wikipedia.org

While there is no specific literature detailing the hetero-Diels-Alder dimerization of this compound, a plausible pathway can be proposed based on established principles. In a potential dimerization, one molecule of this compound could first undergo an in-situ oxidation or isomerization to form an α,β-unsaturated carbonyl compound, such as 5-methyl-1-hexen-3-one. This enone can then act as the heterodiene ([π4] component) due to its conjugated C=C-C=O system. It would then react with the alkene bond of a second molecule of this compound (acting as the dienophile or [π2] component). This [4+2] cycloaddition would result in the formation of a substituted dihydropyran ring. Subsequent tautomerization or rearrangement of the adduct could lead to the formation of stable pyranyl ketones.

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. msu.edu Beyond cycloadditions, these include electrocyclic reactions and sigmatropic rearrangements.

A relevant potential pericyclic reaction for this compound is the oxy-Cope rearrangement , a type of semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. This reaction is characteristic of 1,5-diene systems bearing a hydroxyl group at the C-3 position. Although this compound is not a 1,5-diene, its structural analog, 1-hexen-5-yn-3-ol, is known to undergo a related thermal rearrangement. ccl.netacs.org In the case of this compound, if it were part of a larger 1,5-diene structure (e.g., 3-hydroxy-3-(isobutyl)-1,5-hexadiene), it would be a prime candidate for this transformation. The reaction involves a concerted reorganization of six bonding electrons, leading to the formation of an enol, which then tautomerizes to a stable δ,ε-unsaturated ketone. The driving force for the reaction is often the formation of a thermodynamically stable carbonyl group.

Another class of relevant reactions are electrocyclic reactions , which involve the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. msu.edu While this compound itself does not possess a conjugated system required for a typical electrocyclic reaction, derivatives formed from it could potentially undergo such transformations.

Electrophilic and Radical Additions to the Double Bond

The terminal double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile adds to the double bond, forming a carbocation intermediate. The subsequent attack by a nucleophile completes the addition.

According to Markovnikov's rule, the electrophile (typically H⁺) will add to the less substituted carbon of the double bond (C-1), leading to the formation of a more stable secondary carbocation at C-2. A nucleophile will then attack this carbocation. For example, hydrohalogenation with an acid like HBr would be expected to yield 2-bromo-5-methyl-3-hexanol. The presence of the hydroxyl group elsewhere in the molecule does not typically alter this regioselectivity unless it participates in an intramolecular reaction.

Radical additions to the double bond proceed via a different mechanism, often initiated by light or a radical initiator. In contrast to electrophilic additions, anti-Markovnikov products can be formed, especially in the presence of peroxides during the addition of HBr. This process involves the formation of a more stable secondary radical at C-2 after the initial addition of a bromine radical to C-1.

Table 1: Expected Products of Addition Reactions to this compound

| Reaction Type | Reagent | Expected Major Product | Regioselectivity |

| Electrophilic Addition | HBr | 2-Bromo-5-methyl-3-hexanol | Markovnikov |

| Radical Addition | HBr, ROOR (peroxide) | 1-Bromo-5-methyl-3-hexanol | Anti-Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H⁺ | 5-Methyl-1,2-hexanediol | Markovnikov |

Allylic Functionalization and Substitution Reactions

The position adjacent to the double bond (C-4) is the allylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds, making them targets for radical and organometallic reactions. Allylic functionalization introduces a new group at this position without affecting the double bond.

Palladium-catalyzed reactions are particularly effective for the functionalization of allylic alcohols and their derivatives. nih.govlookchem.com For instance, chelation-assisted C-H activation can direct the coupling of the alkene with other molecules. While specific studies on this compound are not prevalent, related allylic alcohols undergo oxidative cross-coupling reactions with electron-deficient alkenes in the presence of a palladium catalyst, assisted by the hydroxyl group. lookchem.com

Allylic substitution reactions typically require the hydroxyl group to be converted into a better leaving group, such as a tosylate or a halide. Following this conversion, nucleophiles can attack the allylic system. This can lead to a mixture of products due to the potential for an Sₙ2' mechanism, where the nucleophile attacks the end of the double bond, causing the double bond to shift.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle, enabling esterification, etherification, oxidation, and dehydration reactions.

Esterification and Etherification Protocols

Esterification: As a secondary alcohol, this compound can be converted into esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Fischer esterification is an equilibrium process catalyzed by acid, where the alcohol acts as a nucleophile. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more efficient, non-reversible route to the corresponding ester.

Etherification: The formation of an ether from this compound can be achieved through various methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is chemoenzymatic etherification. For example, studies on the related compound 5-hexen-1-ol (B1630360) have shown that it can undergo intramolecular cyclization to form a cyclic ether (tetrahydropyran derivative) via a haloetherification reaction catalyzed by a chloroperoxidase. researchgate.net

Table 2: Common Esterification and Etherification Reactions

| Reaction | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H⁺ catalyst | Ester |

| Acylation | Acid Chloride (e.g., Acetyl Chloride), Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | Ether |

Oxidation Reactions and Their Mechanistic Pathways

The secondary alcohol group in this compound can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and selectivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can potentially cleave the double bond if the reaction conditions are not carefully controlled.

More selective reagents are commonly used to target only the alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) are effective for converting secondary alcohols into ketones without affecting the alkene functionality. The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another mild method that avoids heavy metals. The mechanism of these oxidations generally involves the formation of an intermediate (e.g., a chromate (B82759) ester for chromium-based reagents) followed by an elimination step where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the C=O double bond. The expected product of this reaction is 5-methyl-1-hexen-3-one. This transformation is analogous to the oxidation of other unsaturated alcohols like 2,2-dimethyl-5-hexen-3-ol (B101860) to its corresponding ketone.

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound involves the protonation of the hydroxyl group to form a good leaving group (water). Loss of water generates a secondary carbocation at C-3. This carbocation can then undergo rearrangement or elimination.

Elimination of a proton from an adjacent carbon (C-2 or C-4) leads to the formation of a new double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene, which would result from removing a proton from C-4. This would lead to the formation of 5-methyl-1,3-hexadiene (B1623778), a conjugated diene. The formation of a conjugated system provides extra stability, making this the thermodynamically favored product. A minor product, 5-methyl-1,2-hexadiene (B84512) (an allene), could potentially form from the elimination of a proton from C-2, but this is generally less favorable. The dehydration of the related 3-methylhexan-3-ol similarly leads to a mixture of alkene products, with the most substituted alkenes being dominant. quora.com

Rearrangement Reactions

The structure of this compound is not predisposed to the most common sigmatropic rearrangements like the Claisen or Cope rearrangements under typical thermal conditions. However, its derivatives or related structures can undergo such transformations. For example, the oxy-Cope rearrangement is a reaction of 1,5-dien-3-ols. While this compound is a 1-en-3-ol, its acetylenic analog, 3-methyl-1-hexen-5-yn-3-ol, undergoes a thermal gas-phase rearrangement to form products via an enol intermediate, which is a variant of the oxy-Cope reaction. ccl.netacs.org

Carbocation rearrangements can occur during acid-catalyzed reactions, such as dehydration. The initially formed secondary carbocation at C-3 could potentially undergo a hydride shift from C-4 or C-5 if it leads to a more stable carbocation. However, in this specific molecule, a hydride shift from C-4 would result in another secondary allylic carbocation, and a shift from C-5 is unlikely due to the formation of a less stable secondary carbocation. Therefore, significant carbocation rearrangement is not the primary pathway, with elimination to form a conjugated diene being more probable.

Oxy-Cope Rearrangements and Related Carbocation Chemistry

The Oxy-Cope rearrangement is a powerful synthetic transformation that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols to generate unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction is a variation of the Cope rearrangement and is driven by the formation of a stable carbonyl group through keto-enol tautomerization of the initial enol product. wikipedia.orgmasterorganicchemistry.com The reaction can be significantly accelerated by the presence of a base, which facilitates the formation of an alkoxide, leading to the anionic Oxy-Cope rearrangement. This anionic variant often proceeds at a much faster rate, with rate accelerations of 10¹⁰ to 10¹⁷ reported. wikipedia.org

In the context of this compound, while direct studies are not extensively documented in the provided results, the principles of the Oxy-Cope rearrangement are applicable. The structure of this compound fits the general substrate requirement for such a rearrangement. The reaction would proceed through a cyclic, chair-like transition state, which is generally favored in open-chain systems. wikipedia.org

The carbocation chemistry related to this and other rearrangements is also a critical aspect. In acidic conditions, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation. The stability and subsequent reactions of this carbocation would influence the product distribution. For instance, the presence of substituents can affect the stability of the carbocation and the stereochemical outcome of the reaction.

Aza-Cope Rearrangement Analogies and Extensions

The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement where a nitrogen atom is incorporated into the rearranging system. wikipedia.orgtcichemicals.com These rearrangements are of significant synthetic utility as they allow for the rapid construction of complex nitrogen-containing molecules. wikipedia.org The most common and synthetically useful is the cationic 2-aza-Cope rearrangement, which often occurs at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org This is attributed to the presence of the charged heteroatom, which lowers the activation energy barrier. wikipedia.org

A particularly powerful application is the tandem aza-Cope/Mannich reaction, which combines the rearrangement with an irreversible Mannich cyclization to provide a thermodynamic driving force. wikipedia.orgresearchgate.net This strategy is highly effective for the synthesis of pyrrolidine (B122466) and other heterocyclic structures. wikipedia.orgacs.org

While direct aza-Cope rearrangements of this compound itself are not described, the principles can be extended to its amino analogues. For example, an amino-substituted analogue of this compound could undergo aza-Cope rearrangements to form various nitrogen-containing products. The specific outcome would depend on the position of the nitrogen atom within the 1,5-diene framework, which classifies the rearrangement as 1-aza, 2-aza, or 3-aza-Cope. wikipedia.org The 3-aza-Cope rearrangement is analogous to the Claisen rearrangement and can be used to form piperidine (B6355638) rings. wikipedia.org

Sigmatropic Rearrangements in Unsaturated Alcohols

Sigmatropic rearrangements are a broad class of pericyclic reactions where a sigma bond migrates across a conjugated system. stereoelectronics.org The Cope and Claisen rearrangements are the most well-known researchgate.netresearchgate.net-sigmatropic rearrangements. stereoelectronics.orgnih.gov These reactions are thermally allowed and proceed through a concerted, cyclic transition state. wikipedia.org

For unsaturated alcohols like this compound, the Oxy-Cope rearrangement is a prime example of a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org The equilibrium of these rearrangements is influenced by the relative stability of the starting material and the product. nrochemistry.com Factors such as the formation of a more substituted, and thus more stable, double bond can drive the reaction forward. masterorganicchemistry.com Ring strain in the starting material can also be a powerful driving force. masterorganicchemistry.com

The stereochemistry of sigmatropic rearrangements is highly predictable, often proceeding through a chair-like transition state to minimize steric interactions. nrochemistry.com This stereospecificity is a key feature that makes these reactions synthetically valuable.

Catalytic Specificity and Selectivity in this compound Transformations

The transformation of unsaturated alcohols like this compound can be precisely controlled through the use of transition metal catalysts. These catalysts can influence the reaction pathway, leading to high specificity and selectivity for desired products.

Cobalt-Based Catalysts and Stereochemical Control

Cobalt-based catalysts have emerged as versatile tools in organic synthesis, including in the transformation of alcohols. dtu.dk They can be employed in a variety of reactions, such as dehydrogenation, hydrogenation, and aminocyclization. dtu.dknih.gov In the context of unsaturated alcohols, cobalt catalysts can play a crucial role in controlling the stereochemical outcome of reactions.

For instance, cobalt complexes have been used for the asymmetric hydrogenation of prochiral alkenes, yielding single enantiomer alkane products. acs.org The use of chiral ligands on the cobalt center is key to achieving high enantioselectivity. acs.org Optimized cobalt catalysts are among the most active homogeneous hydrogenation catalysts known. acs.org

In reactions involving unsaturated amides and hydrazones, cobalt catalysis has been shown to provide access to functionalized lactams and pyrazolines. nih.govacs.org For example, cobalt-catalyzed aminocyclization of unsaturated N-acyl sulfonamides can yield γ- and δ-lactam aldehydes or alcohols depending on the workup conditions. acs.org The use of a chiral cobalt catalyst can lead to the formation of enantiomerically enriched products. acs.org

While specific applications of cobalt catalysts to this compound are not detailed in the provided search results, the general principles of cobalt catalysis for unsaturated alcohols are highly relevant. A suitably designed chiral cobalt catalyst could potentially be used for the stereoselective hydrogenation or other transformations of this compound.

Other Transition Metal Catalysis in Olefin and Alcohol Chemistry

A wide range of other transition metals, including palladium, iron, manganese, and ruthenium, are also extensively used in the chemistry of olefins and alcohols. researchgate.netrsc.orgd-nb.info These catalysts can mediate a variety of transformations, such as cross-coupling, dehydrogenation, and olefin metathesis. dtu.dknih.gov

Palladium catalysts are particularly well-known for their role in cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, which are powerful methods for forming carbon-carbon bonds. thermofisher.comchemie-brunschwig.ch Palladium has also been used in the catalytic cross-coupling of alcohols with olefins to furnish complex ethers. nih.gov

Iron and manganese, being earth-abundant metals, are attractive alternatives to precious metal catalysts. researchgate.net They have been used in the direct olefination of methylheteroarenes using primary alcohols via acceptorless dehydrogenative coupling. researchgate.net Manganese catalysts have also been employed in the aminocyclization of unsaturated hydrazones to produce pyrazoline and tetrahydropyridazine alcohols. nih.gov

Transition metal triflates have been shown to be efficient catalysts for the conversion of alcohols to olefins through C-O bond cleavage. rsc.org Furthermore, transition metal-catalyzed hydroboration offers a method for the selective functionalization of alkenes. rsc.org

The reactivity of this compound in the presence of these various transition metal catalysts would depend on the specific catalyst system and reaction conditions employed, offering a wide range of potential transformations.

Stereochemical Aspects in 5 Methyl 1 Hexen 3 Ol Research

Elucidation of Absolute and Relative Configurations

The unambiguous determination of the absolute and relative configuration of chiral molecules like 5-methyl-1-hexen-3-ol is fundamental in stereochemical research. Various analytical techniques are employed to achieve this, with spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and chiroptical techniques, being at the forefront.

Absolute Configuration: The spatial arrangement of atoms of a chiral molecular entity and its stereochemical description as, for example, R or S, is known as its absolute configuration. libretexts.org For this compound, this would be determined for the stereocenter at C-3. Experimental methods for determining the absolute configuration include:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires the formation of a suitable single crystal of the compound, or a derivative, which can be challenging. There is no direct correlation between the R/S designation and the sign of optical rotation. libretexts.org

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to determine the absolute configuration by comparing the experimental spectra with that of a known standard or by applying empirical rules.

Mosher's Ester Analysis: This NMR-based method is a powerful tool for determining the absolute configuration of chiral secondary alcohols. nih.gov It involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The different spatial arrangement of the substituents in the resulting diastereomers leads to distinct chemical shifts in their ¹H NMR spectra. nih.gov By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. nih.gov For (R)-5-methyl-1-hexen-3-ol, derivatization with (S)- and (R)-MTPA would yield two diastereomeric esters. The analysis of the proton chemical shifts of the groups attached to the carbon chain adjacent to the stereocenter would allow for the assignment of the absolute configuration. nih.govyoutube.com

Relative Configuration: The configuration of any stereogenic center with respect to any other stereogenic center contained within the same molecular entity is termed its relative configuration. While this compound itself has only one stereocenter, in derivatives or reaction products where additional stereocenters are introduced, determining the relative configuration is crucial. NMR spectroscopy is a primary tool for this purpose. isibugs.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can establish the spatial proximity of protons, which helps in determining the relative stereochemistry of different stereocenters in a molecule.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be used to infer the relative configuration of adjacent stereocenters. msu.edu

A hypothetical workflow for the elucidation of the configuration of a newly synthesized sample of this compound is presented in the table below.

| Step | Technique | Purpose | Expected Outcome |

| 1 | Chiral HPLC/GC | Separation and determination of enantiomeric excess (ee) | Two peaks corresponding to the (R) and (S) enantiomers, allowing for the quantification of their ratio. |

| 2 | Polarimetry | Measurement of optical rotation | A non-zero specific rotation ([α]D) would confirm the sample is enantiomerically enriched. |

| 3 | Mosher's Ester Analysis (¹H and ¹⁹F NMR) | Determination of absolute configuration | Analysis of Δδ (δS - δR) values for protons near the C-3 stereocenter to assign the R or S configuration. nih.govyoutube.com |

| 4 | 2D NMR (COSY, HSQC, HMBC) | Confirmation of the molecular structure and assignment of proton and carbon signals | A complete and unambiguous assignment of all ¹H and ¹³C NMR signals. |

| 5 | NOESY/ROESY (for derivatives) | Determination of relative configuration in derivatives with multiple stereocenters | Correlation peaks indicating through-space proximity of protons, allowing for the assignment of relative stereochemistry (e.g., syn/anti). |

Influence of Chiral Centers on Reaction Stereoselectivity

The chiral center at C-3 in this compound exerts a significant influence on the stereochemical outcome of reactions involving the molecule. This stereocontrol can manifest as either diastereoselectivity or enantioselectivity, depending on the nature of the reaction and the reagents involved. The steric and electronic properties of the substituents around the chiral center dictate the facial selectivity of attack on the double bond or the hydroxyl group.

In reactions such as epoxidation or hydroboration of the alkene, the approach of the reagent to the double bond can be directed by the chiral center. The hydroxyl group, in particular, can act as a directing group, coordinating with the reagent and favoring its delivery to one face of the double bond over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. For instance, in the epoxidation of allylic alcohols, the hydroxyl group can direct the epoxidizing agent to the syn-face, leading to the formation of a syn-epoxy alcohol with high diastereoselectivity. nih.gov

The table below illustrates the potential influence of the C-3 stereocenter of this compound on the stereoselectivity of a hypothetical epoxidation reaction.

| Starting Enantiomer | Reagent | Expected Major Diastereomer | Rationale |

| (R)-5-methyl-1-hexen-3-ol | m-CPBA | (2R,3R)-2,3-epoxy-5-methyl-1-hexan-3-ol | The hydroxyl group directs the epoxidizing agent to the syn-face of the double bond. |

| (S)-5-methyl-1-hexen-3-ol | m-CPBA | (2S,3S)-2,3-epoxy-5-methyl-1-hexan-3-ol | The hydroxyl group directs the epoxidizing agent to the syn-face of the double bond. |

Furthermore, the chiral center can influence the stereoselectivity of reactions at a distance through conformational control, where the preferred conformation of the molecule presents one reactive face more favorably to the incoming reagent.

Diastereoselective and Enantioselective Synthetic Applications

The chiral nature of this compound makes it a valuable building block in the synthesis of more complex chiral molecules. Both diastereoselective and enantioselective strategies can be employed to utilize this chirality effectively.

Diastereoselective Applications: When using an enantiomerically pure form of this compound, its inherent chirality can be used to control the formation of new stereocenters. For example, the Prins cyclization, a reaction between an alkene and an aldehyde, can be highly diastereoselective when a chiral alkenol like 5-methyl-5-hexen-1-ol (a related isomer) is used, leading to the formation of substituted tetrahydropyrans with high trans-diastereoselectivity. nih.gov A similar diastereoselective cyclization could be envisioned for derivatives of this compound.

Enantioselective Synthetic Applications: Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through several methods involving this compound:

Kinetic Resolution: A racemic mixture of this compound can be resolved by reacting it with a chiral catalyst or enzyme that selectively reacts with one enantiomer faster than the other. Lipase-catalyzed acylation is a common method for the kinetic resolution of chiral alcohols. pnas.org For example, using a lipase (B570770) and an acyl donor, one enantiomer would be acylated while the other remains as the alcohol, allowing for their separation.

Asymmetric Synthesis: An enantioselective synthesis of this compound can be achieved by reacting a prochiral precursor with a chiral reagent or catalyst. For instance, the asymmetric reduction of the corresponding ketone, 5-methyl-1-hexen-3-one, using a chiral reducing agent like a CBS catalyst or a chiral metal-hydride complex, can yield one enantiomer of the alcohol with high enantiomeric excess. Similarly, the enantioselective addition of an organometallic reagent to isovaleraldehyde (B47997) could be another route.

The following table summarizes potential enantioselective synthetic routes to this compound.

| Synthetic Strategy | Precursors | Chiral Reagent/Catalyst | Expected Product |

| Asymmetric Reduction | 5-methyl-1-hexen-3-one | (R)-CBS catalyst, BH₃ | (R)-5-methyl-1-hexen-3-ol |

| Asymmetric Allylation | Isovaleraldehyde, Allylboronate | Chiral ligand (e.g., BINOL) with a Lewis acid | (R)- or (S)-5-methyl-1-hexen-3-ol |

| Kinetic Resolution | (rac)-5-methyl-1-hexen-3-ol | Lipase (e.g., Candida antarctica lipase B) | (S)-5-methyl-1-hexen-3-ol and (R)-5-methyl-1-hexen-3-yl acetate |

Computational Modeling of Stereoisomeric Forms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for investigating the stereochemical aspects of molecules like this compound. researchgate.net These methods can provide insights into the structures, energies, and properties of its stereoisomers, as well as model the transition states of reactions to understand and predict stereoselectivity.

Conformational Analysis: The different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For the enantiomers of this compound, computational methods can be used to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's reactivity, as the preferred conformation will often dictate the pathway of a reaction.

Prediction of Spectroscopic Properties: Computational models can predict various spectroscopic properties, including NMR chemical shifts. By calculating the NMR spectra for different stereoisomers and comparing them with experimental data, it is possible to help elucidate the correct structure. isibugs.org

Modeling Reaction Stereoselectivity: DFT calculations can be used to model the transition states of reactions involving this compound. By comparing the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. For example, in a diastereoselective reaction, the transition state leading to the major diastereomer will have a lower calculated energy than the transition state leading to the minor diastereomer.

The table below outlines the application of computational modeling in the study of this compound.

Derivatives, Analogues, and Advanced Structural Modifications of 5 Methyl 1 Hexen 3 Ol

Synthesis and Characterization of Structural Isomers and Analogues

The exploration of structural isomers and analogues of 5-methyl-1-hexen-3-ol provides valuable insights into the structure-property relationships within this class of compounds. By subtly altering the position of functional groups or the degree of unsaturation, chemists can fine-tune the reactivity and potential applications of the resulting molecules.

1-Hexen-3-ol (B1581649) and its derivatives serve as fundamental benchmarks for understanding the influence of the methyl group in this compound. The absence of the C5-methyl group in 1-hexen-3-ol simplifies the carbon skeleton, allowing for a clearer assessment of the role of the allylic alcohol functionality.

The location of the hydroxyl group and the double bond significantly impacts the volatility and reactivity of these compounds. For instance, cis-3-Hexen-1-ol is a known component of plant-derived aromas, while the more remote double bond in (R)-5-Hexen-3-ol may lead to reduced volatility compared to terminal alkenols. The reactivity of the double bond in electrophilic additions is also influenced by its position; it is generally less reactive in non-conjugated systems like 5-hexen-1-ol (B1630360) compared to conjugated systems.

A variety of substituted 1-hexen-3-ol derivatives have been synthesized to explore their potential applications. One such example is 1-Hexen-3-ol, 5-methyl-1-(3,4,5-trimethoxyphenyl)-, which features a bulky substituted phenyl group at the C1 position. ontosight.ai This complex structure highlights the versatility of the hexenol backbone in accommodating diverse functional groups. ontosight.ai

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 4798-46-3 | C₇H₁₄O | 114.19 | Allylic alcohol with a methyl group at C5. achemblock.com |

| 1-Hexen-3-ol | 4798-44-1 | C₆H₁₂O | 100.16 | Simpler allylic alcohol, lacking the C5-methyl group. |

| cis-3-Hexen-1-ol | 928-96-1 | C₆H₁₂O | 100.16 | Isomer with the double bond at C3 and hydroxyl at C1. |

| 1-Hexen-3-ol, 5-methyl-1-(3,4,5-trimethoxyphenyl)- | Not Available | C₁₆H₂₄O₄ | 280.36 | A 1-hexen-3-ol derivative with significant substitution. ontosight.ai |

The replacement of the vinyl group in this compound with an ethynyl (B1212043) group yields its alkynyl analogue, 5-methyl-1-hexyn-3-ol (B1585106). This modification from a double bond to a triple bond introduces significant changes in the molecule's geometry, electronic properties, and reactivity. Alkynyl alcohols are valuable intermediates in organic synthesis. ontosight.ai

The synthesis of 5-methyl-1-hexyn-3-ol can be achieved through the reaction of appropriate precursors that introduce the methyl, alkyne, and hydroxyl functional groups. ontosight.ai For instance, the reaction of vinylmagnesium bromide with isovaleraldehyde (B47997) is a known synthetic route to the parent compound, this compound. chemicalbook.com A similar strategy employing an alkynyl Grignard reagent would be expected to yield the alkynyl analogue.

The physical and chemical properties of 5-methyl-1-hexyn-3-ol are distinct from its alkene counterpart. The presence of the alkyne functional group allows for a range of chemical transformations not readily accessible to alkenes, such as "click chemistry" reactions. ontosight.ai

| Property | This compound | 5-Methyl-1-hexyn-3-ol |

| CAS Number | 4798-46-3 achemblock.com | 61996-79-0 sigmaaldrich.com |

| Molecular Formula | C₇H₁₄O achemblock.com | C₇H₁₂O sigmaaldrich.com |

| Molecular Weight | 114.19 g/mol achemblock.com | 112.17 g/mol sigmaaldrich.com |

| Refractive Index (n20/D) | Not specified | 1.436 sigmaaldrich.com |

| Density (g/mL at 25 °C) | Not specified | 0.860 sigmaaldrich.com |

| Key Functional Group | Alkene, Alcohol achemblock.com | Alkyne, Alcohol sigmaaldrich.com |

The formal removal of a molecule of water from this compound can lead to the formation of diene analogues, such as 5-methyl-1,3-hexadiene (B1623778). This conjugated diene is a valuable building block in organic synthesis, particularly in Diels-Alder reactions for the construction of six-membered rings. ontosight.ai

The structure of trans-5-methyl-1,3-hexadiene consists of a hexadiene backbone with double bonds at the first and third positions and a methyl group at the fifth carbon. ontosight.ai The "trans" configuration refers to the geometry around the C3-C4 double bond. ontosight.ai This compound can exist in s-cis and s-trans conformations due to rotation around the C2-C3 single bond, with the s-trans conformer being more stable.

The synthesis of 5-methyl-1,3-hexadiene can be achieved through various methods, including the Wittig reaction between an appropriate phosphorus ylide and isobutyraldehyde.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 4798-46-3 | C₇H₁₄O | 114.19 | Allylic alcohol. achemblock.com |

| trans-5-Methyl-1,3-hexadiene | 32763-70-5 | C₇H₁₂ | 96.17 | Conjugated diene. ontosight.ainih.gov |

Functionalization Strategies for Novel Architectures

The allylic alcohol functionality in this compound serves as a key handle for a variety of chemical transformations, enabling the synthesis of novel and complex molecular architectures. Palladium-catalyzed allylic substitution is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

The reaction of alkenes with halogens in the presence of water leads to the formation of halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbons. youtube.com This reaction proceeds via an electrophilic addition mechanism, typically involving a cyclic halonium ion intermediate. youtube.compearson.com The subsequent attack by water occurs at the more substituted carbon, leading to a specific regiochemical outcome. youtube.compearson.com The stereochemistry of the addition is typically anti. youtube.compearson.com

In the case of this compound, the existing hydroxyl group could potentially influence the course of this reaction, possibly leading to intramolecular cyclization products under certain conditions. The formation of epoxides from halohydrins upon treatment with a base is a common subsequent transformation. youtube.com

The incorporation of heteroatoms other than oxygen and halogens into the structure of this compound can lead to compounds with novel properties. Various methods have been developed for the functionalization of allylic alcohols. rsc.orgrsc.org

One approach involves the direct boronation of allylic alcohols to form allylic boronic esters, which are valuable intermediates in stereoselective synthesis and cross-coupling reactions. organic-chemistry.org This transformation can be achieved using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. organic-chemistry.org

Another strategy involves tethered olefin functionalization, where a nucleophilic auxiliary is attached to the alcohol, followed by cyclization onto the double bond. nih.gov For example, allylic alcohols can be condensed with di-tert-butylsilyl bis(trifluoromethanesulfonate) to form allylic silanols, which can then undergo mercury-mediated cyclization to yield cyclic silanediol (B1258837) organomercurial compounds. nih.gov

Research on Compounds Derived from this compound (e.g., Pyranyl Ketones, Polyolefins)

While direct research on the conversion of this compound into pyranyl ketones and polyolefins is limited in publicly available literature, studies on closely related structural analogues provide significant insight into the potential synthetic routes and challenges associated with these transformations. The primary difficulty in direct polymerization lies in the reactivity of the hydroxyl group, which can interfere with common polymerization catalysts. For the synthesis of pyran structures, the Prins reaction offers a viable pathway.

Research into Pyranyl Derivatives

The synthesis of substituted tetrahydropyran (B127337) rings, the core structure of pyranyl compounds, is often achieved through the Prins reaction. This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgthieme-connect.de For homoallylic alcohols like this compound, this process can lead to the formation of a six-membered ether ring.

Significant research has been conducted on the structural isomer, 5-methyl-5-hexen-1-ol, which provides a strong model for the potential reactivity of this compound. A notable study demonstrated a highly diastereoselective synthesis of substituted tetrahydropyrans using a copper(II) triflate (Cu(OTf)₂) and bisphosphine ligand complex. nih.gov The reaction proceeds through a sequential olefin migration and a Prins-type cyclization. nih.gov

This methodology was found to be effective for a variety of aldehydes, yielding functionalized tetrahydropyrans with excellent diastereoselectivity, favoring the trans isomer. nih.gov For example, the reaction of 5-methyl-5-hexen-1-ol with tosyloxyacetaldehyde resulted in chromatographically separable trans- and cis-diastereoisomers. nih.gov

Table 1: Synthesis of Substituted Tetrahydropyrans via Prins Cyclization of 5-Methyl-5-hexen-1-ol and Various Aldehydes nih.gov

| Aldehyde Reactant | Catalyst System | Product | Yield | Diastereomeric Ratio (trans:cis) |

| Benzyloxyacetaldehyde | Cu(OTf)₂ / Bisphosphine | 2-(Benzyloxymethyl)-3-methyltetrahydropyran | 89% | >20:1 |

| Tosyloxyacetaldehyde | Cu(OTf)₂ / Bisphosphine | 2-((Tosyloxy)methyl)-3-methyltetrahydropyran | 85% | 6:1 |

| (Benzyloxy)acetaldehyde | Cu(OTf)₂ / Bisphosphine | 2-((Benzyloxy)ethyl)-3-methyltetrahydropyran | 82% | >20:1 |

| Hydrocinnamaldehyde | Cu(OTf)₂ / Bisphosphine | 2-Phenethyl-3-methyltetrahydropyran | 78% | >20:1 |

This table is based on data from a study on 5-methyl-5-hexen-1-ol, a structural isomer of this compound.

Research into Polyolefin Derivatives

The direct polymerization of functionalized olefins such as this compound using traditional Ziegler-Natta catalysts presents significant challenges. libretexts.orglibretexts.org These catalysts, typically composed of a Group IV transition metal compound and an organoaluminum co-catalyst, are Lewis acids and are highly susceptible to deactivation or "poisoning" by the Lewis basic hydroxyl group of the alcohol. libretexts.orgresearchgate.net Research has shown that comonomers containing ketone functionalities can almost completely halt catalyst activity. researchgate.net

To overcome this, research has focused on two main strategies: protecting the hydroxyl group or using comonomers where a long aliphatic chain (a spacer) separates the hydroxyl group from the polymerizable double bond. Studies involving the copolymerization of ethylene (B1197577) and propylene (B89431) with other unsaturated alcohols, such as 5-hexen-1-ol and 10-undecen-1-ol (B85765), have demonstrated that a longer spacer favors the incorporation of the functional comonomer into the polymer chain. researchgate.net For instance, double the amount of 10-undecen-1-ol was incorporated into a polypropylene (B1209903) chain compared to 5-hexen-1-ol under similar conditions. researchgate.net This suggests that while direct polymerization of this compound is unlikely to be efficient, its incorporation into polyolefins could be feasible if the hydroxyl group were first protected or if a derivative with a longer spacer were synthesized.

Table 2: Effect of Functional Comonomers on Propylene Copolymerization Activity researchgate.net

| Comonomer | Functional Group | Spacer Length (CH₂ units) | Effect on Catalyst Activity |

| 5-hexen-1-ol | Alcohol | 3 | Negative |

| 10-undecen-1-ol | Alcohol | 8 | Less negative than 5-hexen-1-ol |

| Ketone Comonomer | Ketone | - | Strong poisoning effect |

This table summarizes general findings on the challenges of copolymerizing olefins with oxygen-containing functional groups.

Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 5-Methyl-1-hexen-3-ol from starting materials, byproducts, and solvents, as well as for determining its purity.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. In a research setting, GC is used to monitor the progress of a reaction by taking small aliquots of the reaction mixture over time. The disappearance of starting materials and the appearance of the product peak corresponding to this compound can be tracked to determine reaction completion.

For purity assessment, a final product sample is injected into the GC. The resulting chromatogram displays peaks corresponding to each component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. For instance, commercial suppliers of structurally similar alkenes, such as 5-Methyl-1-hexene, often use GC to certify purity levels greater than 99.0% tcichemicals.com. A typical GC setup would involve a non-polar or mid-polarity capillary column (e.g., polydimethylsiloxane-based) and a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for quantitative analysis or for samples that may decompose at the high temperatures used in GC. A reverse-phase (RP) HPLC method would be the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water sielc.com. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For derivatized samples, a UV detector could be used. By running standards of known concentration, a calibration curve can be generated to accurately quantify the concentration of this compound in a given sample.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the identity and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The vinyl protons (=CH₂) and the adjacent proton (=CH-) would appear in the downfield region (δ 5-6 ppm). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear around δ 4.1 ppm. The aliphatic protons would be found in the upfield region (δ 0.9-1.8 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The two alkene carbons (C1 and C2) would have signals in the downfield region (δ 114-142 ppm). The carbon attached to the hydroxyl group (C3) would be found around δ 70-75 ppm, while the remaining aliphatic carbons (C4, C5, and the methyls on C5) would appear at higher field (δ 20-45 ppm).

| Position | Proton (¹H) Predicted Shift (ppm) | Carbon (¹³C) Predicted Shift (ppm) |

|---|---|---|

| C1 (=CH₂) | ~5.1 - 5.3 | ~114 - 116 |

| C2 (-CH=) | ~5.8 - 6.0 | ~140 - 142 |

| C3 (-CH(OH)-) | ~4.1 - 4.3 | ~70 - 75 |

| C4 (-CH₂-) | ~1.5 - 1.7 | ~43 - 45 |

| C5 (-CH(CH₃)₂) | ~1.7 - 1.9 | ~23 - 25 |

| C5 Methyls (-CH(CH₃)₂) | ~0.9 - 1.0 | ~21 - 23 |

| -OH | Variable (broad) | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure as an unsaturated alcohol.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol pressbooks.pub. The broadness is due to hydrogen bonding. Other key peaks include the C-O stretch around 1050-1150 cm⁻¹, the vinylic =C-H stretch just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), and the C=C double bond stretch at approximately 1640-1680 cm⁻¹ libretexts.org. The presence of sp³ C-H bonds from the alkyl part of the molecule would be confirmed by stretches just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) pressbooks.publibretexts.org.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| =C-H (Alkene) | Stretch | 3010 - 3100 | Medium |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| C-O (Alcohol) | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₇H₁₄O), the molecular weight is 114.19 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 114 may be weak or absent, which is common for alcohols libretexts.org.

The fragmentation pattern is highly predictable. The most significant fragmentation pathway for alcohols is alpha-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom msu.edu. For this compound, two primary alpha-cleavages are possible:

Cleavage between C2 and C3, with loss of a vinyl radical (•CH=CH₂), would result in a fragment at m/z = 87.

Cleavage between C3 and C4, with loss of an isobutyl radical (•CH₂CH(CH₃)₂), would produce a prominent fragment ion at m/z = 57.

Another common fragmentation for alcohols is the loss of a water molecule (M-18), which would yield a peak at m/z = 96. Analysis of the mass spectrum of the closely related isomer, 5-methyl-5-hexen-3-ol, shows a highest mass ion at m/z=85, resulting from the alpha-cleavage loss of an ethyl group msu.edu.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺ | Loss of H₂O (M-18) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage: Loss of •CH=CH₂ |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage: Loss of •C₄H₉ |

Advanced Chiral Separation and Analysis Methods

The stereospecific analysis of this compound, an unsaturated aliphatic alcohol, necessitates the use of advanced chiral separation techniques capable of resolving its enantiomers. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized analytical methodologies are required for their differentiation and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the predominant techniques employed for this purpose in academic research.

The primary mechanism for chiral separation on these stationary phases involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the column. The differing stabilities of these complexes lead to different retention times for each enantiomer, enabling their separation.

For volatile compounds like this compound, gas chromatography is a particularly suitable technique. The most effective and widely used chiral stationary phases for the GC separation of chiral alcohols are based on cyclodextrin derivatives. gcms.czresearchgate.net Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic internal cavity and a hydrophilic exterior. Chemical modification of the hydroxyl groups on the cyclodextrin rim enhances their enantioselective recognition capabilities.

Research on the chiral separation of various chiral alcohols suggests that derivatized β-cyclodextrins are highly effective. nih.govnih.govresearchgate.net For instance, stationary phases like CP Chirasil-DEX CB, which consists of modified β-cyclodextrins bonded to a dimethylpolysiloxane, have demonstrated successful resolution of a range of chiral alcohols. nih.gov In many cases, the separation of chiral alcohols is improved by converting them into less polar and more volatile derivatives, such as acetates or trifluoroacetates, prior to GC analysis. nih.gov This acylation process can enhance the interaction with the chiral stationary phase and improve peak shape and resolution. nih.gov

A typical approach for the chiral analysis of a compound like this compound would involve the use of a capillary GC system equipped with a chiral column and a flame ionization detector (FID) or a mass spectrometer (MS). The latter, GC-MS, provides the added advantage of mass spectral data for peak identification and confirmation.

The following interactive data table summarizes typical gas chromatographic conditions that could be adapted for the chiral separation of this compound, based on methodologies reported for similar analytes. nih.govmdpi.com

| Parameter | Value |

| Column Type | CP Chirasil-DEX CB (or similar modified β-cyclodextrin phase) |

| Column Dimensions | 25 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 230-250 °C |

| Detector Temperature | 250-275 °C |

| Oven Program | Initial temp. 40-70°C, ramped to 200-230°C |